4-(Prop-2-yn-1-yl)morpholin-3-one 4-(Prop-2-yn-1-yl)morpholin-3-one
Brand Name: Vulcanchem
CAS No.: 1518377-73-5
VCID: VC5617547
InChI: InChI=1S/C7H9NO2/c1-2-3-8-4-5-10-6-7(8)9/h1H,3-6H2
SMILES: C#CCN1CCOCC1=O
Molecular Formula: C7H9NO2
Molecular Weight: 139.154

4-(Prop-2-yn-1-yl)morpholin-3-one

CAS No.: 1518377-73-5

Cat. No.: VC5617547

Molecular Formula: C7H9NO2

Molecular Weight: 139.154

* For research use only. Not for human or veterinary use.

4-(Prop-2-yn-1-yl)morpholin-3-one - 1518377-73-5

Specification

CAS No. 1518377-73-5
Molecular Formula C7H9NO2
Molecular Weight 139.154
IUPAC Name 4-prop-2-ynylmorpholin-3-one
Standard InChI InChI=1S/C7H9NO2/c1-2-3-8-4-5-10-6-7(8)9/h1H,3-6H2
Standard InChI Key QRZBCKYEVNIPSA-UHFFFAOYSA-N
SMILES C#CCN1CCOCC1=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(Prop-2-yn-1-yl)morpholin-3-one features a six-membered morpholine ring with oxygen at the 1-position and nitrogen at the 4-position. The propargyl group (HCCCH2\text{HC}\equiv\text{C}-\text{CH}_2-) is attached to the nitrogen atom, while a ketone group (C=O\text{C}=O) occupies the 3-position. This configuration confers reactivity at both the alkyne and carbonyl moieties, enabling participation in click chemistry and nucleophilic additions .

Physicochemical Data

Key properties of the compound are summarized in Table 1.

Table 1: Physicochemical Properties of 4-(Prop-2-yn-1-yl)morpholin-3-one

PropertyValue
CAS Number5799-76-8
Molecular FormulaC7H11NO\text{C}_7\text{H}_{11}\text{NO}
Molecular Weight125.168 g/mol
Density1.0±0.1g/cm31.0 \pm 0.1 \, \text{g/cm}^3
Boiling Point168.1 \pm 25.0 \, ^\circ\text{C}
Flash Point45.8 \pm 25.5 \, ^\circ\text{C}
Vapour Pressure1.6±0.3mmHg1.6 \pm 0.3 \, \text{mmHg} at 25°C
LogP (Partition Coefficient)0.24
Exact Mass125.084061 Da
Polar Surface Area (PSA)12.47 Ų

The low LogP value (0.240.24) indicates moderate hydrophilicity, while the polar surface area suggests limited membrane permeability, typical of intermediates requiring further functionalization .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 4-(Prop-2-yn-1-yl)morpholin-3-one involves nucleophilic substitution reactions. A representative pathway, adapted from rivaroxaban intermediate synthesis , proceeds as follows:

  • Propargylation of Morpholin-3-one:
    Morpholin-3-one reacts with propargyl bromide in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like N,N-dimethylformamide (DMF)\text{N,N-dimethylformamide (DMF)} or tetrahydrofuran (THF). The reaction typically occurs at 25C25^\circ\text{C} to 150C150^\circ\text{C}, yielding the propargyl-substituted derivative .

    Morpholin-3-one+Propargyl BromideBase, DMF4-(Prop-2-yn-1-yl)morpholin-3-one\text{Morpholin-3-one} + \text{Propargyl Bromide} \xrightarrow{\text{Base, DMF}} \text{4-(Prop-2-yn-1-yl)morpholin-3-one}
  • Purification and Isolation:
    Crude product is purified via column chromatography or recrystallization from solvents such as acetone or ethyl acetate .

Optimization Parameters

  • Solvent Selection: THF and DMF are preferred for their ability to solubilize both reactants and products .

  • Temperature: Reactions are exothermic; maintaining temperatures below 100C100^\circ\text{C} prevents decomposition .

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

Applications in Pharmaceutical Synthesis

Role in Rivaroxaban Production

4-(Prop-2-yn-1-yl)morpholin-3-one is a precursor to 4-{4-[5(S)-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, a key intermediate in the anticoagulant rivaroxaban (Xarelto®) . The propargyl group participates in cyclization reactions with oxazolidinone derivatives, forming the core structure of rivaroxaban (Fig. 1) .

Figure 1: Schematic pathway for rivaroxaban synthesis .

4-(Prop-2-yn-1-yl)morpholin-3-onePhthalimide CouplingIntermediate IIICyclizationRivaroxaban\text{4-(Prop-2-yn-1-yl)morpholin-3-one} \xrightarrow{\text{Phthalimide Coupling}} \text{Intermediate III} \xrightarrow{\text{Cyclization}} \text{Rivaroxaban}

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